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Compound of Interest

Compound Name: Leptin (116-130) (human)

Cat. No.: B12388142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of the leptin

fragment Leptin (116-130) against relevant alternatives, supported by experimental data. The

information is intended to assist researchers and professionals in the field of

neurodegenerative disease in evaluating the therapeutic potential of this peptide.

Executive Summary
Leptin (116-130) has emerged as a promising neuroprotective agent, mirroring the beneficial

effects of the full-length leptin hormone.[1][2][3] This peptide fragment demonstrates significant

efficacy in preclinical models of Alzheimer's disease by mitigating amyloid-beta (Aβ)-induced

neurotoxicity.[1][2][3] Its mechanism of action involves the activation of key pro-survival

signaling pathways, including JAK2/STAT3 and PI3K/Akt.[1][2] In direct comparisons, Leptin

(116-130) shows neuroprotective activity, whereas another fragment, Leptin (22-56), does not,

highlighting the specificity of the (116-130) region.[1][2][4]

Comparative Efficacy of Leptin (116-130)
The neuroprotective properties of Leptin (116-130) have been benchmarked against full-length

leptin and other leptin fragments. The data consistently indicates that Leptin (116-130)

recapitulates the neuroprotective effects of the parent hormone.
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Compound Model System Assay Key Findings Reference

Leptin (116-130)

SH-SY5Y cells

treated with

Aβ₁₋₄₂

LDH Assay

Reduced LDH

release,

indicating

decreased cell

death.[1]

[1]

SH-SY5Y cells ELISA

Increased

phosphorylation

of STAT3 and

Akt.[2]

[2]

Hippocampal

slices treated

with Aβ₁₋₄₂

Electrophysiolog

y (LTP)

Reversed

Aβ₁₋₄₂-induced

inhibition of

Long-Term

Potentiation

(LTP).[1][2]

[1][2]

Adult Rats

Object-Place-

Context

Recognition

Enhanced

episodic-like

memory.[1][2]

[1][2]

Leptin (Full-

Length)

SH-SY5Y cells

treated with

CuCl₂

LDH Assay

Reduced LDH

release by 39.5 ±

2.73% at 10 nM.

[1]

[1]

Hippocampal

slices treated

with Aβ₁₋₄₂

Electrophysiolog

y (LTP)

Prevented

Aβ₁₋₄₂-induced

inhibition of LTP.

[1][2]

[1][2]

Leptin (22-56)

SH-SY5Y cells

treated with

Aβ₁₋₄₂

Cell Viability

Assay

No effect on cell

viability in the

presence of

Aβ₁₋₄₂.[1]

[1]

Hippocampal

slices treated

Electrophysiolog

y (LTP)

Did not reverse

Aβ₁₋₄₂-induced

[1][2]
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with Aβ₁₋₄₂ inhibition of LTP.

[1][2]

Signaling Pathways and Experimental Workflow
The neuroprotective effects of Leptin (116-130) are mediated through the activation of specific

intracellular signaling cascades. A typical experimental workflow to validate these effects is also

outlined.

Leptin (116-130) Neuroprotective Signaling Pathway
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Caption: Signaling cascade initiated by Leptin (116-130) leading to neuroprotection.

Experimental Workflow for Validating Neuroprotection
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Caption: A typical experimental workflow for assessing the neuroprotective effects of Leptin

(116-130).

Detailed Experimental Protocols
Neuroprotection Assay in SH-SY5Y Cells

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM

and F12 medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids,

and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Induction of Neurotoxicity: Cells are plated in 96-well plates. After 24 hours, the culture

medium is replaced with a serum-free medium containing 10 µM of amyloid-beta (Aβ₁₋₄₂).

Treatment: Concurrently with Aβ₁₋₄₂ administration, cells are treated with varying

concentrations of Leptin (116-130) (e.g., 0.1-10 nM) or vehicle control.

Assessment of Cell Viability (LDH Assay): After 24 hours of incubation, cell viability is

assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium

using a commercially available LDH cytotoxicity assay kit. The percentage of LDH release is

calculated relative to control cells lysed to induce maximal LDH release.

Western Blotting for Signaling Pathway Activation
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Protein Extraction: SH-SY5Y cells are treated with 1 nM Leptin (116-130) for 3 hours. Cells

are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein

assay.

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to

a PVDF membrane. The membranes are blocked and then incubated with primary antibodies

against phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated Akt (p-Akt), and total

Akt. After incubation with HRP-conjugated secondary antibodies, the protein bands are

visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of

phosphorylated protein to total protein is quantified.

Electrophysiological Recordings in Hippocampal Slices
Slice Preparation: Adult male rats are anesthetized and decapitated. The brain is rapidly

removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal hippocampal

slices (400 µm thick) are prepared using a vibratome and allowed to recover for at least 1

hour.

Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) are

recorded from the stratum radiatum of the CA1 region in response to stimulation of the

Schaffer collateral pathway.

Induction of Synaptic Deficits: A stable baseline of fEPSPs is recorded for 20 minutes, after

which Aβ₁₋₄₂ (e.g., 200 nM) is applied to inhibit long-term potentiation (LTP).

Treatment and LTP Induction: Leptin (116-130) (e.g., 25 nM) is co-applied with Aβ₁₋₄₂. After

20 minutes, high-frequency stimulation (HFS) is delivered to induce LTP. fEPSPs are

recorded for at least 60 minutes post-HFS to measure changes in synaptic strength.

Conclusion
The available preclinical data strongly support the neuroprotective effects of Leptin (116-130). It

effectively counteracts Aβ-induced neuronal damage and synaptic dysfunction through the

activation of the JAK2/STAT3 and PI3K/Akt signaling pathways.[1][2] These findings position

Leptin (116-130) as a compelling candidate for further investigation in the development of novel
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therapeutics for neurodegenerative diseases like Alzheimer's. Further studies are warranted to

explore its in vivo efficacy in animal models of Alzheimer's disease and to assess its

pharmacokinetic and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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